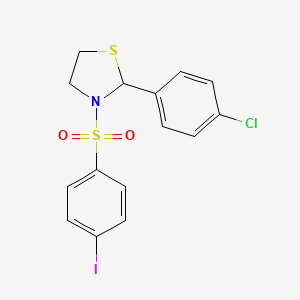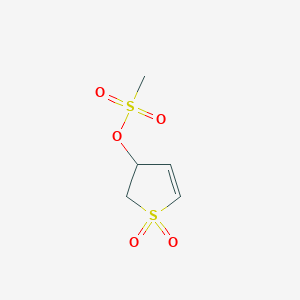
2-(4-氯苯基)-3-((4-碘苯基)磺酰)噻唑啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-3-((4-iodophenyl)sulfonyl)thiazolidine is an organic compound that belongs to the class of thiazolidines Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group at the 2-position and an iodophenylsulfonyl group at the 3-position of the thiazolidine ring
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: It may exhibit biological activity, such as antimicrobial or anticancer properties, warranting further investigation.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-((4-iodophenyl)sulfonyl)thiazolidine can be achieved through a multi-step process involving the following key steps:
Formation of Thiazolidine Ring: The thiazolidine ring can be synthesized by the reaction of a thiol with an amine in the presence of a suitable catalyst. For example, the reaction of 4-chlorobenzenethiol with 2-iodoaniline in the presence of a base such as sodium hydroxide can yield the thiazolidine ring.
Sulfonylation: The introduction of the sulfonyl group can be achieved by reacting the thiazolidine intermediate with a sulfonyl chloride derivative. For instance, the reaction of the thiazolidine intermediate with 4-iodobenzenesulfonyl chloride in the presence of a base such as triethylamine can yield the desired compound.
Industrial Production Methods
Industrial production of 2-(4-Chlorophenyl)-3-((4-iodophenyl)sulfonyl)thiazolidine may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
2-(4-Chlorophenyl)-3-((4-iodophenyl)sulfonyl)thiazolidine can undergo various chemical reactions, including:
Substitution Reactions: The presence of halogen atoms (chlorine and iodine) makes the compound susceptible to nucleophilic substitution reactions. For example, the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.
Coupling Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thiazolidines can be formed.
Oxidation Products: Sulfoxides or sulfones can be obtained.
Coupling Products: A wide range of biaryl or aryl-alkene derivatives can be synthesized.
作用机制
The mechanism of action of 2-(4-Chlorophenyl)-3-((4-iodophenyl)sulfonyl)thiazolidine depends on its interaction with specific molecular targets. For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The presence of the sulfonyl group may enhance its binding affinity to certain proteins, leading to the inhibition of their function. Further studies are needed to elucidate the exact molecular pathways involved.
相似化合物的比较
Similar Compounds
2-(4-Chlorophenyl)-3-(phenylsulfonyl)thiazolidine: Lacks the iodine atom, which may affect its reactivity and biological activity.
2-(4-Bromophenyl)-3-((4-iodophenyl)sulfonyl)thiazolidine: Contains a bromine atom instead of chlorine, which may influence its chemical properties and reactivity.
2-(4-Methylphenyl)-3-((4-iodophenyl)sulfonyl)thiazolidine: Contains a methyl group instead of chlorine, which may alter its steric and electronic properties.
Uniqueness
2-(4-Chlorophenyl)-3-((4-iodophenyl)sulfonyl)thiazolidine is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups may provide a balance of electronic and steric effects, making it a versatile compound for various chemical transformations and research applications.
属性
IUPAC Name |
2-(4-chlorophenyl)-3-(4-iodophenyl)sulfonyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClINO2S2/c16-12-3-1-11(2-4-12)15-18(9-10-21-15)22(19,20)14-7-5-13(17)6-8-14/h1-8,15H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAZYQNUPKKFDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)I)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClINO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-methoxyethyl)-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B2439847.png)
![N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-methylbenzenecarboxamide](/img/structure/B2439848.png)

![4-chloro-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2439850.png)
![2-Aminobenzo[d]oxazol-6-ol](/img/structure/B2439853.png)


![2-(2-Methylphenyl)imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B2439859.png)
![N-(3-imidazol-1-ylpropyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2439862.png)
![[(4-phenoxyphenyl)amino]thiourea](/img/structure/B2439863.png)
![3-[Allyl-(4-chloro-phenyl)-sulfamoyl]-4-chloro-benzoic acid](/img/structure/B2439866.png)
![1-[3-(4-fluorophenyl)azepan-1-yl]-3-(3-methylphenyl)propan-1-one](/img/structure/B2439867.png)

![5-((3-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2439869.png)
